molecular formula C15H12BrN3O10S2 B14526417 1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) CAS No. 62283-43-6

1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene)

Cat. No.: B14526417
CAS No.: 62283-43-6
M. Wt: 538.3 g/mol
InChI Key: WBPVRWSMJBBLDV-UHFFFAOYSA-N
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Description

1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and sulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) typically involves multiple steps, starting with the preparation of the benzene derivativeThe sulfonyl groups are introduced via sulfonation reactions, which involve the reaction of the benzene derivative with sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce bromo, nitro, and sulfonyl groups into other molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) involves its reactive functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the sulfonyl groups can enhance the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications.

Properties

CAS No.

62283-43-6

Molecular Formula

C15H12BrN3O10S2

Molecular Weight

538.3 g/mol

IUPAC Name

4-[bromo-(4-methyl-3-nitrophenyl)sulfonyl-nitromethyl]sulfonyl-1-methyl-2-nitrobenzene

InChI

InChI=1S/C15H12BrN3O10S2/c1-9-3-5-11(7-13(9)17(20)21)30(26,27)15(16,19(24)25)31(28,29)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3

InChI Key

WBPVRWSMJBBLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C([N+](=O)[O-])(S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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